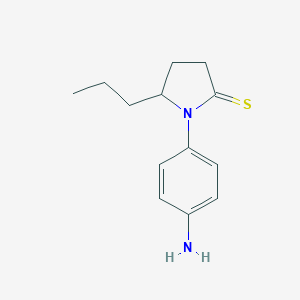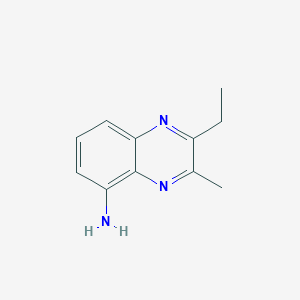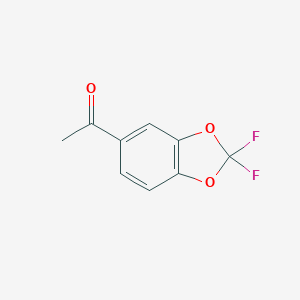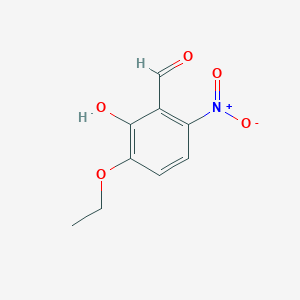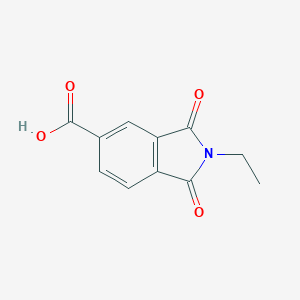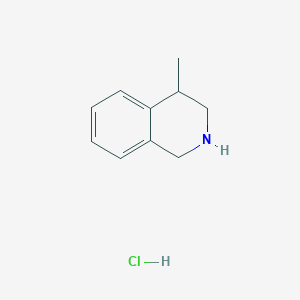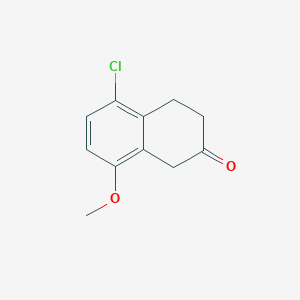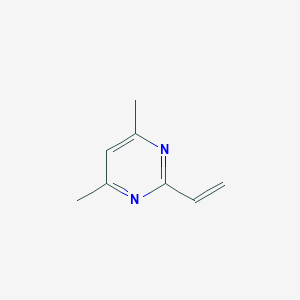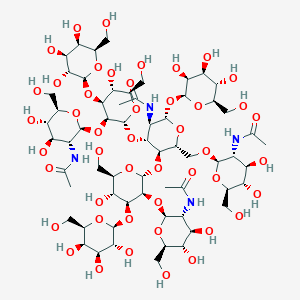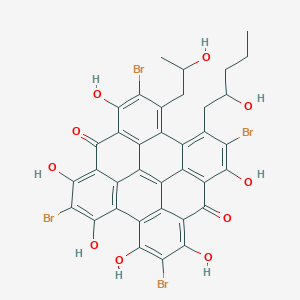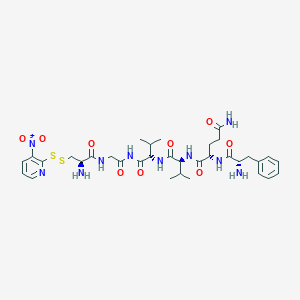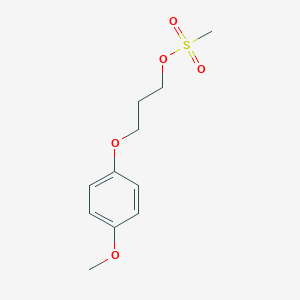
3-(4-Methoxyphenoxy)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)propyl methanesulfonate, also known as MPMS, is a chemical compound used in scientific research for its ability to modify proteins and peptides. It is commonly used in the field of biochemistry and molecular biology to investigate the structure and function of proteins.
Mechanism Of Action
3-(4-Methoxyphenoxy)propyl methanesulfonate modifies proteins and peptides by reacting with the amino acid residues on the surface of the molecule. The sulfonyl group of 3-(4-Methoxyphenoxy)propyl methanesulfonate reacts with thiol groups on cysteine residues, resulting in the formation of a covalent bond. This modification can alter the structure and function of the protein, leading to changes in activity, stability, and interactions with other proteins.
Biochemical And Physiological Effects
The modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate can have a wide range of biochemical and physiological effects. It can alter the activity of enzymes, change the binding affinity of proteins for ligands, and affect the stability of protein complexes. In addition, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can be used to introduce non-natural amino acids into proteins, allowing for the creation of novel proteins with unique properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research is its specificity for cysteine residues. This allows for targeted modification of specific amino acid residues on a protein, without affecting other parts of the molecule. However, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can also be irreversible, making it difficult to reverse the modification if necessary. In addition, the modification can affect the solubility and stability of the protein, which can impact its function.
Future Directions
There are many future directions for the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research. One area of interest is the development of new therapeutic drugs based on the modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate. This approach could lead to the development of more effective and targeted therapies for a wide range of diseases. Another area of interest is the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in the development of novel protein-based materials, such as sensors and biomaterials. Finally, the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in combination with other protein modification techniques could lead to the creation of even more complex and sophisticated proteins with unique properties.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenoxy)propyl methanesulfonate involves the reaction of 3-(4-methoxyphenoxy)propylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Scientific Research Applications
3-(4-Methoxyphenoxy)propyl methanesulfonate is widely used in scientific research as a reagent for the modification of proteins and peptides. It is commonly used in the field of proteomics to study protein structure and function, as well as in the development of new therapeutic drugs. 3-(4-Methoxyphenoxy)propyl methanesulfonate is also used in the field of synthetic biology to engineer proteins with specific properties.
properties
CAS RN |
125714-79-6 |
|---|---|
Product Name |
3-(4-Methoxyphenoxy)propyl methanesulfonate |
Molecular Formula |
C11H16O5S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-14-10-4-6-11(7-5-10)15-8-3-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
FBIHATGPERZNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Pictograms |
Irritant |
synonyms |
3-(4-METHOXYPHENOXY)-PROPYL METHANESULF& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



